molecular formula C3H6N4O3 B1681585 Triuret CAS No. 556-99-0

Triuret

Número de catálogo: B1681585
Número CAS: 556-99-0
Peso molecular: 146.11 g/mol
Clave InChI: WNVQBUHCOYRLPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Triuret (C₃H₆N₄O₃), first synthesized in 1870, is a nitrogen-rich compound structurally characterized by three urea-like units linked via carbonyl groups. It is a byproduct of purine degradation in organisms such as protozoans and has been detected in human urine under hypokalemic conditions . This compound can form adducts with alkali metals (e.g., Na⁺, K⁺) through bidentate coordination at carbonyl oxygens, a feature critical to its hypothesized role in ion chelation and hypokalemia . Industrially, this compound is synthesized via urea pyrolysis or through a clean, high-yield (98.1%) reaction between urea and dimethyl carbonate (DMC) catalyzed by potassium methoxide .

Propiedades

IUPAC Name

1,3-dicarbamoylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQBUHCOYRLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060314
Record name Diimidotricarbonic diamide
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Molecular Weight

146.11 g/mol
Source PubChem
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CAS No.

556-99-0
Record name Triuret
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Record name Triuret
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Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triuret is typically prepared by heating thin layers of urea, which facilitates the escape of ammonia: [ 3 (H_2N)_2CO \rightarrow [H_2NC(O)NH]_2CO + 2 NH_3 ]

Another method involves the treatment of urea with phosgene: [ 2 (H_2N)_2CO + COCl_2 \rightarrow [H_2NC(O)NH]_2CO + 2 HCl ]

A similar synthesis employs urea and dimethyl carbonate with potassium methoxide as a catalyst: [ 2 (H_2N)_2CO + CO(OCH_3)_2 \rightarrow [H_2NC(O)NH]_2CO + 2 MeOH ]

The original synthesis entailed the oxidation of uric acid with hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is often a by-product in the synthesis of melamine from urea. The process involves the pyrolysis of urea, where this compound forms as an intermediate .

Análisis De Reacciones Químicas

Types of Reactions: Triuret undergoes various chemical reactions, including:

    Decomposition: this compound decomposes to form cyanuric acid and ammelide.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield simpler compounds such as urea and ammonia.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide can be used to oxidize uric acid to form this compound.

    Catalysts: Potassium methoxide is used as a catalyst in the reaction between urea and dimethyl carbonate.

Major Products:

    Cyanuric Acid: Formed from the decomposition of this compound.

    Ammelide: Another product of this compound decomposition.

Aplicaciones Científicas De Investigación

Triuret (carbonyldiurea) is a nitrogen-containing compound studied for its role in urea decomposition and its intermediates. It has applications in agricultural chemistry, biochemical research, and medicine.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry this compound is studied for its role in the decomposition of urea and the synthesis of other nitrogen-containing compounds. It decomposes to form cyanuric acid and ammelide. It can be hydrolyzed under acidic or basic conditions to yield simpler compounds, such as urea and ammonia.
  • Biology this compound's decomposition products, such as cyanuric acid, are of interest in biological studies due to their potential effects on living organisms.
  • Medicine Research is ongoing to explore the potential medical applications of this compound and its derivatives. this compound may act as a potential hypokalemic agent under pathophysiological conditions conducive to its excessive formation .
  • Industry this compound is relevant in selective catalytic reduction (SCR) systems used in automotive applications to reduce nitrogen oxide emissions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Decomposition this compound decomposes to form cyanuric acid and ammelide.
  • Hydrolysis this compound can be hydrolyzed under acidic or basic conditions to yield simpler compounds such as urea and ammonia.

Hydrogen peroxide can be used to oxidize uric acid to form this compound. Potassium methoxide is used as a catalyst in the reaction between urea and dimethyl carbonate.

Biological Significance

This compound, also known as carbonyldiurea, has garnered attention due to its biological activity and metabolic pathways. It is primarily recognized as a byproduct of purine degradation in living organisms and has been identified in various biological contexts, including human urine and agricultural applications.

Enzymatic Activity

Recent studies have elucidated the metabolic breakdown of this compound, identifying its conversion into biuret through specific enzymatic pathways. The enzyme responsible for this conversion is this compound hydrolase (TrtA), which belongs to the isochorismatase-like hydrolase (IHL) protein family . TrtA exhibits remarkable substrate specificity, showing significantly higher catalytic efficiency for this compound compared to biuret, with a KMK_M value of 20 μM for this compound and a catalytic efficiency (kcat/KMk_{cat}/K_M) of 6×105M1s16\times 10^5M^{-1}s^{-1} .

Table 1: Summary of Enzymatic Characteristics of TrtA

EnzymeSubstrateKMK_M (μM)kcat/KMk_{cat}/K_M (M1s1M^{-1}s^{-1})Specificity
This compound Hydrolase (TrtA)This compound206×1056\times 10^5High
Biuret Hydrolase (BiuH)BiuretNot specifiedLowVery Low

A study highlighted that TrtA's crystal structure revealed insights into its substrate selectivity, with specific residues around the active site contributing to its high specificity for this compound over biuret . Mutagenesis experiments indicated that no single mutation could enhance biuret activity significantly, suggesting a complex evolutionary relationship between TrtA and biuret hydrolases . The presence of this compound in human urine has implications for clinical diagnostics, particularly in assessing conditions like hypokalemia .

Agricultural Applications

Mecanismo De Acción

The mechanism by which triuret exerts its effects involves its decomposition into cyanuric acid and ammelide. This process is facilitated by the reaction of biuret with isocyanic acid to form this compound, which then further reacts to form the final products. The molecular targets and pathways involved in this process include the formation of hydrogen bonds between the central carbonyl group and terminal amino groups .

Comparación Con Compuestos Similares

Biuret (C₂H₅N₃O₂)

Structure : Biuret lacks one carbamoyl group compared to triuret, forming a linear chain of two urea units.
Chemical Properties :

  • Metal Binding : Unlike this compound, biuret forms weaker adducts with alkali metals due to fewer coordination sites.
  • Stability : Biuret is more thermally stable than this compound, decomposing at ~230°C versus this compound’s decomposition at ~192°C .
  • Biodegradation : Biuret is metabolized by biuret hydrolase (BiuH) into allophanate, whereas this compound requires the ultraspecific this compound hydrolase (TrtA) for breakdown into biuret .
    Applications : Used in slow-release fertilizers; synergizes with this compound in perovskite solar cells to enhance efficiency (21.6% PCE) .

Cyanuric Acid (C₃H₃N₃O₃)

Structure : A cyclic trimer of isocyanic acid, contrasting with this compound’s linear or branched structure.
Chemical Properties :

  • Thermal Stability : Cyanuric acid is highly stable, subliming at ~300°C without decomposition, unlike this compound .
  • Reactivity: Forms stable complexes with chlorine, whereas this compound binds cations like K⁺ .

Urea (CO(NH₂)₂)

Structure : The simplest carbamide, serving as a building block for this compound and biuret.
Chemical Properties :

  • Decomposition : At ~120–220°C, urea decomposes into biuret, this compound, and cyanuric acid .
  • Solubility: Highly water-soluble, whereas this compound dissolves slowly unless ammoniated . Applications: Dominant nitrogen fertilizer; this compound is a minor impurity (<0.1% w/w) in urea fertilizers .

Comparative Data Tables

Table 1: Structural and Thermal Properties

Compound Formula Structure Thermal Decomposition (°C) Key Functional Groups
This compound C₃H₆N₄O₃ Linear/Branched 192 3 carbonyl, 4 amine
Biuret C₂H₅N₃O₂ Linear 230 2 carbonyl, 3 amine
Cyanuric Acid C₃H₃N₃O₃ Cyclic 300 (sublimes) 3 carbonyl, 3 amine (cyclic)
Urea CO(NH₂)₂ Linear 132 (melts) 1 carbonyl, 2 amine

Key Research Findings

Thermal Degradation : this compound decomposes into ammonia and isocyanic acid under physiological conditions, suggesting pathways for biomarker detection .

Synergistic Effects : Biuret-triuret mixtures enhance perovskite solar cell performance by improving crystallinity and charge transport .

Biodegradation: TrtA-mediated this compound degradation is rare (1–2% of genomes) and primarily observed in plant-associated bacteria .

Actividad Biológica

Triuret, also known as carbonyldiurea, is a nitrogen-containing compound that has garnered attention due to its biological activity and metabolic pathways. It is primarily recognized as a byproduct of purine degradation in living organisms and has been identified in various biological contexts, including human urine and agricultural applications.

Chemical Structure and Properties

This compound's chemical structure allows it to engage in various biochemical interactions. It is characterized by its ability to form hydrogen bonds, which facilitates its interaction with enzymes and other biological molecules. The compound can adopt multiple conformations, enhancing its flexibility as a ligand for metal ions, which may influence its biological activity.

Metabolic Pathways

Recent studies have elucidated the metabolic breakdown of this compound, identifying its conversion into biuret through specific enzymatic pathways. The enzyme responsible for this conversion is this compound hydrolase (TrtA), which belongs to the isochorismatase-like hydrolase (IHL) protein family. TrtA exhibits remarkable substrate specificity, showing significantly higher catalytic efficiency for this compound compared to biuret, with a KMK_M value of 20 μM for this compound and a catalytic efficiency (kcat/KMk_{cat}/K_M) of 6×105M1s16\times 10^5\,M^{-1}s^{-1} .

Biological Significance

  • Occurrence in Nature :
    • This compound is found in industrial urea fertilizers at low concentrations (<0.1% w/w) and has been detected in human urine as a marker for hypokalemia .
    • It is also present in amoebas and various plant-associated bacteria, suggesting its role in both eukaryotic and prokaryotic metabolism .
  • Enzymatic Activity :
    • TrtA-mediated metabolism of this compound is relatively rare, occurring in about 1-2% of recorded genomes, primarily among plant-associated, nodulating, and endophytic bacteria .

Case Studies and Research Findings

Table 1: Summary of Enzymatic Characteristics of TrtA

EnzymeSubstrateKMK_M (μM)kcat/KMk_{cat}/K_M (M1^{-1}s1^{-1})Specificity
This compound Hydrolase (TrtA)This compound206×1056\times 10^5High
BiuretNot specifiedLowVery Low

Research Insights

  • A study highlighted that TrtA's crystal structure revealed insights into its substrate selectivity, with specific residues around the active site contributing to its high specificity for this compound over biuret .
  • Mutagenesis experiments indicated that no single mutation could enhance biuret activity significantly, suggesting a complex evolutionary relationship between TrtA and biuret hydrolases .
  • The presence of this compound in human urine has implications for clinical diagnostics, particularly in assessing conditions like hypokalemia .

Q & A

Basic Research Questions

Q. How is triuret structurally characterized in laboratory settings?

  • Methodological Answer: this compound's structure is primarily analyzed using mass spectrometry techniques such as Collision-Induced Dissociation (CID) MS/MS and Electron-Transfer Reactive Mass Spectrometry (ERMS). Protonated this compound ([this compound + H]⁺, m/z 147) and deprotonated this compound ([this compound − H]⁻, m/z 145) are subjected to fragmentation to confirm its linear structure. The resulting spectra are compared to reference data to validate structural integrity .

Q. What methods are used to detect this compound in biological samples like Amoeba proteus?

  • Methodological Answer: Detection in biological matrices involves ESI (Electrospray Ionization) and APCI (Atmospheric Pressure Chemical Ionization) mass spectrometry. These techniques identify this compound-alkali metal adducts (e.g., [this compound + Na]⁺) and monitor degradation byproducts (e.g., biuret, isocyanic acid). Crystallographic studies via freeze-etching and microscopic analysis further confirm its presence in cytoplasmic crystals .

Q. How can researchers ensure sample integrity during this compound thermal analysis?

  • Methodological Answer: Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) experiments require controlled atmospheres (e.g., inert N₂ gas) to minimize premature decomposition. This compound’s instability below 192°C necessitates rapid heating rates and validation against equilibrium models to distinguish between kinetic and thermodynamic decomposition pathways .

Advanced Research Questions

Q. How can discrepancies between experimental thermogravimetric data and equilibrium models for this compound decomposition be resolved?

  • Methodological Answer: Adjustments to thermodynamic parameters (e.g., Gibbs free energy, enthalpy of formation) are made by fitting simulated equilibrium compositions to TG mass loss curves. Researchers must account for dilution effects (e.g., 90% N₂) and kinetic limitations in HNCO release. Iterative refinement of biuret and this compound thermodynamic data improves alignment with experimental observations .

Q. What methodological approaches are used to study this compound’s interaction with alkali metals?

  • Methodological Answer: ESI and APCI mass spectrometry analyze this compound-alkali metal adducts (e.g., [this compound + Na]⁺, m/z 169). Fragmentation patterns (CID MS/MS) reveal coordination dynamics, while isotopic labeling and collision energy variations distinguish linear vs. cyclic adduct structures. These methods inform hypotheses about this compound’s behavior in physiological or catalytic environments .

Q. How do researchers validate urea decomposition mechanisms involving this compound in Selective Catalytic Reduction (SCR) systems?

  • Methodological Answer: Experimental validation involves coupling TG-DSC with gas chromatography to track intermediates (e.g., cyanuric acid, ammelide). Kinetic models are adjusted to match deposit mass accumulation rates, particularly when this compound decomposition is underestimated. Sensitivity analysis identifies critical reaction steps requiring recalibration (e.g., cyanuric acid formation rates) .

Q. What strategies address challenges in quantifying this compound in complex clinical specimens?

  • Methodological Answer: Quantification requires matrix-matched calibration curves to account for ion suppression in ESI-MS. Internal standards (e.g., isotopically labeled this compound) improve precision. ERMS fragmentation pathways (e.g., NH₃ loss at m/z 130) are monitored to distinguish this compound from isobaric interferences in biological fluids .

Data Contradiction and Synthesis

Q. How should conflicting data on this compound’s thermal stability be analyzed?

  • Methodological Answer: Contradictions arise from differing experimental conditions (e.g., heating rates, sample purity). Researchers must conduct systematic TG-DSC studies under standardized protocols and compare results with ab initio thermodynamic calculations. Triangulating data from multiple techniques (e.g., XRD for crystallinity, MS for degradation byproducts) resolves ambiguities .

Q. What frameworks guide the design of studies on this compound’s physiological degradation pathways?

  • Methodological Answer: The PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) structures hypotheses, e.g., studying this compound degradation in Amoeba proteus (Population) under oxidative stress (Intervention) vs. control (Comparison) to measure NH₃ release (Outcome) over 24 hours (Time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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